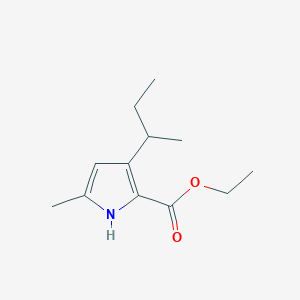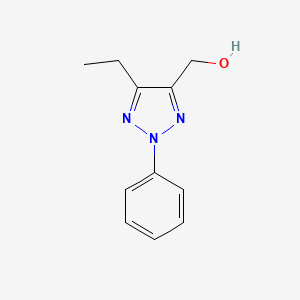
2-aminoethanol;2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminoethanol;2-hydroxypropanoic acid is a compound formed by the combination of DL-lactic acid and monoethanolamine in a 1:1 molar ratio. DL-lactic acid is a racemic mixture of D-lactic acid and L-lactic acid, which are enantiomers differing in their optical activity. Monoethanolamine is an organic compound that acts as a weak base and is commonly used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-lactic acid, monoethanolamine salt (1:1) involves the neutralization of DL-lactic acid with monoethanolamine. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:
DL-Lactic acid+Monoethanolamine→DL-Lactic acid, monoethanolamine salt (1:1)
Industrial Production Methods
Industrial production of DL-lactic acid, monoethanolamine salt (1:1) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure complete neutralization and high purity of the final product. The reaction mixture is usually stirred continuously, and the pH is monitored to ensure it remains neutral.
Analyse Chemischer Reaktionen
Types of Reactions
DL-lactic acid, monoethanolamine salt (1:1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in lactic acid can be oxidized to form pyruvic acid.
Esterification: The carboxyl group in lactic acid can react with alcohols to form esters.
Neutralization: The compound can react with strong acids or bases to form corresponding salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Alcohols such as methanol or ethanol are used in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Neutralization: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Pyruvic acid.
Esterification: Methyl lactate or ethyl lactate.
Neutralization: Corresponding salts of lactic acid and monoethanolamine.
Wissenschaftliche Forschungsanwendungen
DL-lactic acid, monoethanolamine salt (1:1) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in chemical reactions.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable plastics, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of DL-lactic acid, monoethanolamine salt (1:1) involves its ability to act as a buffering agent, maintaining the pH of solutions within a narrow range. The compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved include the regulation of metabolic processes and the stabilization of cellular environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactic acid: A hydroxycarboxylic acid with similar buffering properties.
Monoethanolamine: An organic compound used in similar applications as a weak base.
Sodium lactate: A salt of lactic acid with similar buffering capabilities.
Uniqueness
DL-lactic acid, monoethanolamine salt (1:1) is unique due to its combination of both lactic acid and monoethanolamine, providing enhanced buffering capacity and stability compared to its individual components. This makes it particularly useful in applications requiring precise pH control and stability.
Eigenschaften
CAS-Nummer |
68815-69-0 |
|---|---|
Molekularformel |
C5H13NO4 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
2-aminoethanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.C2H7NO/c1-2(4)3(5)6;3-1-2-4/h2,4H,1H3,(H,5,6);4H,1-3H2 |
InChI-Schlüssel |
NEQXUPRFDXNNTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)O.C(CO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid [3,3-difluoro-3-(4-fluorophenyl)propyl] ester](/img/structure/B8374298.png)


![8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline](/img/structure/B8374315.png)
![1-(5-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B8374321.png)





